molecular formula C14H13BrN4O2 B1459970 9-Bromo-N-ethanimidoyl-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2-carboxamide CAS No. 1628256-47-2

9-Bromo-N-ethanimidoyl-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2-carboxamide

Cat. No. B1459970
M. Wt: 349.18 g/mol
InChI Key: QQBPRBQFQKYQST-UHFFFAOYSA-N
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Description

9-Bromo-5,6-dihydrobenzo [f]imidazo [1,2-d] [1,4]oxazepine is a chemical compound . It has a molecular weight of 265.11 . The compound is solid in its physical form .


Molecular Structure Analysis

The linear formula of this compound is C11H9BrN2O . For more detailed structural information, you may need to refer to its InChI code .


Physical And Chemical Properties Analysis

This compound is a solid . It should be stored in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Structural Studies

  • Research has explored the synthesis and structural characteristics of compounds related to 9-Bromo-N-ethanimidoyl-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2-carboxamide. For instance, efforts to synthesize the 1,4-ethano-3-benzazepine ring system, which is structurally related, have been documented (Sedgeworth & Proctor, 1981). Other studies have focused on the synthesis of imidazo[1,2-a]azepines and azepino[1,2-a]benzimidazoles, highlighting the chemical versatility and potential applications of these compounds (Potikha, Turelyk, & Kovtunenko, 2011).

Biological Activities

  • Several studies have investigated the biological activities of compounds similar to 9-Bromo-N-ethanimidoyl-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2-carboxamide. For example, research on 6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives, which share structural similarities, revealed potent immunosuppressive and immunostimulatory effects, as well as cytotoxicity against various cancer cell lines (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).

Synthesis Techniques

  • Innovative synthesis techniques for related compounds have been developed, utilizing both traditional chemical methods and modern techniques like microwave-assisted synthesis (Youssef, Azab, & Youssef, 2012). These methods aim to improve efficiency and yield in the production of complex heterocyclic compounds.

Potential Therapeutic Applications

  • The study of novel ring systems, such as the 2,5-epoxyimidazo[1,5-a][1,3]diazocine and 5,8-epoxy[1,2,3]triazolo[1,5-a][1,3]diazocine, derived from similar compounds, has indicated therapeutic potential. These compounds, derived from azido-deoxy-sugars, showcase the potential for developing new drugs (Ewing et al., 1999).

Advanced Chemical Reactions

  • Advanced chemical reactions like the Bischler-Napieralski reaction have been employed to synthesize benzoxazepine derivatives, which are structurally related to the compound (Bremner, Browne, & Gunawardana, 1984). These reactions are crucial for expanding the library of heterocyclic compounds with potential applications in various fields.

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315-H319 . The precautionary statements are P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 .

properties

CAS RN

1628256-47-2

Product Name

9-Bromo-N-ethanimidoyl-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2-carboxamide

Molecular Formula

C14H13BrN4O2

Molecular Weight

349.18 g/mol

IUPAC Name

9-bromo-N-ethanimidoyl-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2-carboxamide

InChI

InChI=1S/C14H13BrN4O2/c1-8(16)17-14(20)11-7-19-4-5-21-12-6-9(15)2-3-10(12)13(19)18-11/h2-3,6-7H,4-5H2,1H3,(H2,16,17,20)

InChI Key

QQBPRBQFQKYQST-UHFFFAOYSA-N

SMILES

CC(=N)NC(=O)C1=CN2CCOC3=C(C2=N1)C=CC(=C3)Br

Canonical SMILES

CC(=N)NC(=O)C1=CN2CCOC3=C(C2=N1)C=CC(=C3)Br

Origin of Product

United States

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